molecular formula C14H19NO3S B2676671 Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-93-8

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No.: B2676671
CAS No.: 866150-93-8
M. Wt: 281.37
InChI Key: GEDLXFZILWNWNA-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a cyclohexylcarbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the thiophene ring using cyclohexylcarbonyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore these potential therapeutic applications.

Industry

In the materials science industry, the compound can be used in the development of novel materials with specific electronic or optical properties. Its thiophene ring is particularly valuable in the design of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(phenylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(cyclohexylcarbonyl)amino]-4-ethyl-2-thiophenecarboxylate: Similar structure but with an ethyl group on the thiophene ring instead of a methyl group.

Uniqueness

Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-(cyclohexanecarbonylamino)-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9-8-19-12(14(17)18-2)11(9)15-13(16)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDLXFZILWNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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